4-(5-Methylthiophen-2-yl)butanoic acid

Lipophilicity Drug-likeness Physicochemical properties

4-(5-Methylthiophen-2-yl)butanoic acid is a thiophene-containing carboxylic acid belonging to the class of 2-thiophenebutanoic acid derivatives. Its structure features a 5-methylthiophene ring linked to a butanoic acid chain, yielding a molecular weight of 184.26 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area of 65.5 Ų.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 22988-53-0
Cat. No. B3381374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylthiophen-2-yl)butanoic acid
CAS22988-53-0
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CCCC(=O)O
InChIInChI=1S/C9H12O2S/c1-7-5-6-8(12-7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11)
InChIKeyDRMBJKVWELALCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methylthiophen-2-yl)butanoic acid (CAS 22988-53-0): A Differentiated Thiophene-Butyric Acid Building Block for Procurement


4-(5-Methylthiophen-2-yl)butanoic acid is a thiophene-containing carboxylic acid belonging to the class of 2-thiophenebutanoic acid derivatives [1]. Its structure features a 5-methylthiophene ring linked to a butanoic acid chain, yielding a molecular weight of 184.26 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area of 65.5 Ų [1]. The compound is primarily sourced as a versatile synthetic intermediate for medicinal chemistry and materials science applications, with commercial availability at a typical purity of 95% .

Why 4-(5-Methylthiophen-2-yl)butanoic acid Cannot Be Directly Replaced by Generic Thiophene-Butyric Acid Analogs


Substituting 4-(5-Methylthiophen-2-yl)butanoic acid with close structural analogs such as the unsubstituted 4-(thiophen-2-yl)butanoic acid or the keto derivative 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid introduces significant changes in physicochemical and reactivity profiles. The 5-methyl substitution alters the electronic character of the thiophene ring, directly impacting lipophilicity, metabolic stability, and regioselectivity in downstream reactions [1]. The absence of the 5-methyl group or its replacement with other substituents leads to different logP values, hydrogen-bonding capacities, and steric environments, which can critically affect binding affinity in biological targets or polymerization behavior in materials contexts . The following quantitative evidence demonstrates where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence for 4-(5-Methylthiophen-2-yl)butanoic acid Against Closest Analogs


Increased Lipophilicity vs. Unsubstituted 4-(Thiophen-2-yl)butanoic Acid

The 5-methyl group on the thiophene ring of 4-(5-methylthiophen-2-yl)butanoic acid increases its computed lipophilicity by approximately 0.7 logP units relative to the unsubstituted analog 4-(thiophen-2-yl)butanoic acid. This difference is critical for membrane permeability and metabolic stability in drug discovery contexts [1][2].

Lipophilicity Drug-likeness Physicochemical properties

Redox Stability Advantage Over the Keto Analog 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

The fully saturated butanoic acid chain in 4-(5-methylthiophen-2-yl)butanoic acid confers greater resistance to oxidation and reduction compared to the γ-keto analog 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid. The keto group in the latter is susceptible to nucleophilic attack and redox cycling, which can lead to side reactions during multi-step syntheses . While quantitative stability data under standardized conditions are not publicly available, the class-level inference is that the methylene version is the more robust intermediate for reactions requiring strongly basic or reducing conditions.

Redox stability Synthetic intermediate Chemical reactivity

Regiochemical Purity vs. 4-(5-Methylthiophen-3-yl)butanoic Acid Isomer

The 2,5-substitution pattern on the thiophene ring in 4-(5-methylthiophen-2-yl)butanoic acid is unambiguous, whereas the 3-yl isomer 4-(5-methylthiophen-3-yl)butanoic acid presents a different orientation of the side chain. This regiochemical difference directly impacts molecular recognition; for instance, in enzyme active sites or receptor binding pockets that differentiate between the 2- and 3-positions of thiophene . The target compound's commercial availability at 95% purity ensures a defined regiochemistry, whereas the 3-yl isomer is less commonly stocked and may require custom synthesis .

Regiochemistry Isomeric purity Biological activity

Controlled Chain Length for Bioisosteric Replacement Strategies

The four-carbon butanoic acid chain in 4-(5-methylthiophen-2-yl)butanoic acid is a deliberate structural feature for bioisosteric replacement of phenylbutyric acid motifs. Shorter-chain analogs like 4-(5-methylthiophen-2-yl)propanoic acid would alter the spatial separation between the carboxylic acid and the thiophene ring, potentially reducing binding affinity to targets that require a specific distance between the acidic moiety and the aromatic ring [1]. The butanoic acid chain provides an optimal balance of flexibility and length, as evidenced by its use in fragment-based drug design libraries [2].

Bioisosterism Chain length Lead optimization

Highest-Value Application Scenarios for 4-(5-Methylthiophen-2-yl)butanoic acid Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Membrane Permeability

When a drug discovery program requires a thiophene-containing fragment with improved logP relative to unsubstituted thiophene butyric acids, 4-(5-methylthiophen-2-yl)butanoic acid is the preferred starting material. Its computed XLogP3 of 2.2 (vs. an estimated ~1.5 for the des-methyl analog) indicates better passive membrane diffusion potential, which is critical for oral bioavailability [1]. Procurement of this specific compound avoids the need for late-stage methylation or protective-group strategies.

Multi-Step Synthesis Under Harsh Reducing Conditions

For synthetic routes involving strong reducing agents (e.g., LiAlH4, DIBAL-H) or nucleophilic additions, the methylene acid is the superior intermediate compared to the γ-keto acid. The absence of the ketone functional group eliminates the risk of competing reduction at the γ-position, ensuring higher yields and easier purification [1]. This makes it the cost-effective choice for process chemistry scale-up.

Fragment-Based Drug Discovery (FBDD) Library Construction

In the assembly of privileged fragment libraries for FBDD, 4-(5-methylthiophen-2-yl)butanoic acid serves as a validated bioisostere of phenylbutyric acid with a defined 4-carbon linker. Its availability at 95% purity and confirmed regiochemistry (2,5-substitution) ensures reliable SAR data generation [1]. The compound's balanced physicochemical profile (MW 184.26, tPSA 65.5 Ų, rotatable bonds 4) aligns with fragment-likeness guidelines .

Organic Electronic Material Monomer Development

The 5-methylthiophene motif is a common building block for conductive polymers. The butanoic acid side chain provides a handle for further functionalization (e.g., esterification, amidation) to tune solubility and processability. While direct performance data versus other monomers are lacking, the compound's structural features—specifically the electron-donating methyl group and the flexible carboxyl-terminated side chain—make it a candidate for copolymer synthesis aimed at balancing conductivity and solution-processability [1].

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